molecular formula C18H26N2O2 B248153 3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide

3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide

Cat. No. B248153
M. Wt: 302.4 g/mol
InChI Key: YHWWUONTQSLJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide, also known as JNJ-1661010, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide acts as a selective sigma-1 receptor agonist, which leads to the modulation of various intracellular signaling pathways. This modulation ultimately results in the activation of neuroprotective mechanisms and the suppression of neuroinflammatory processes, leading to the potential therapeutic effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide has a range of biochemical and physiological effects, including the enhancement of neuroplasticity, the reduction of oxidative stress, and the suppression of neuroinflammation. These effects have been observed in both in vitro and in vivo studies, suggesting the potential therapeutic value of this compound in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide is its high selectivity for the sigma-1 receptor, which allows for targeted modulation of neuronal activity. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in certain applications.

Future Directions

There are several potential future directions for the study of 3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide. One area of interest is the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to elucidate the precise mechanisms of action of 3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide and to optimize its potency and efficacy for clinical use. Finally, the development of novel sigma-1 receptor agonists based on the structure of 3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide may lead to the discovery of new therapeutic agents for neurological disorders.

Synthesis Methods

3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide is synthesized through a multi-step process involving the reaction of indanone with 2,6-dimethylmorpholine followed by the addition of propionyl chloride. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of various neurological disorders. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in modulating neuronal activity and has been implicated in the pathophysiology of several neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

properties

Product Name

3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

InChI

InChI=1S/C18H26N2O2/c1-13-11-20(12-14(2)22-13)9-8-18(21)19-17-7-6-15-4-3-5-16(15)10-17/h6-7,10,13-14H,3-5,8-9,11-12H2,1-2H3,(H,19,21)

InChI Key

YHWWUONTQSLJCH-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC3=C(CCC3)C=C2

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC3=C(CCC3)C=C2

Origin of Product

United States

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